molecular formula C7H13NS2 B15460629 5-Butyl-1,3-thiazolidine-2-thione CAS No. 61522-39-2

5-Butyl-1,3-thiazolidine-2-thione

Cat. No.: B15460629
CAS No.: 61522-39-2
M. Wt: 175.3 g/mol
InChI Key: JLJGXLXADBMSPA-UHFFFAOYSA-N
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Description

5-Butyl-1,3-thiazolidine-2-thione is a five-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure, with a butyl group substituted at the 5-position. This compound belongs to the thiazolidinethione family, which is characterized by a thione (-C=S) group at the 2-position of the thiazolidine ring.

Properties

CAS No.

61522-39-2

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

5-butyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C7H13NS2/c1-2-3-4-6-5-8-7(9)10-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

JLJGXLXADBMSPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNC(=S)S1

Origin of Product

United States

Comparison with Similar Compounds

3-Benzyl-1,3-thiazolidine-2-thione

  • Structure : Features a benzyl group at the 3-position.
  • Activity: Silver(I) complexes of this compound demonstrated notable antimalarial activity (Selectivity Index, SI = 12.4) and selective cytotoxicity against MDA-MB-231 breast cancer cells .
  • Key Difference : The aromatic benzyl group may facilitate π-π interactions with biological targets, whereas the aliphatic butyl group in 5-butyl derivatives could prioritize hydrophobic interactions.

4-Isopropyl-1,3-thiazolidine-2-thione

  • Structure : Contains an isopropyl group at the 4-position.
  • Application : Used in diastereoselective α-alkylation reactions, achieving high enantiomeric excess (e.g., 70–72% yield, [α]D +488.8) .
  • Comparison : The branched isopropyl group may sterically hinder reactions compared to the linear butyl chain, affecting reaction kinetics and stereoselectivity.

Ring Size and Reactivity

N-Propanoyl-1,3-thiazinane-2-thione

  • Structure : Six-membered thiazinane ring.
  • Implication : The five-membered thiazolidine ring in 5-butyl derivatives may offer superior conformational rigidity for stereochemical control compared to larger rings.

Heterocycle Variants

5-Ethoxy-1,3,4-thiadiazole-2-thione

  • Structure : Thiadiazole ring with an ethoxy group.
  • Contrast : The thiadiazole core lacks the saturated thiazolidine ring, reducing steric flexibility but increasing aromaticity, which may alter binding modes in biological systems.

Q & A

How can the synthesis of 5-butyl-1,3-thiazolidine-2-thione be optimized for high enantiomeric purity?

Basic Research Question
Methodological Answer:
The synthesis involves reacting β-amino alcohols with carbon disulfide under basic conditions. Key optimizations include:

  • Extended reaction times (3 days) to ensure complete conversion of intermediates like 1,3-oxazolidin-2-thione into the final thiazolidinethione .
  • Use of anhydrous THF and column chromatography (silica gel, CH₂Cl₂/hexanes) for purification to achieve yields of 77–79% .
  • Chiral auxiliaries : Enantiomeric purity is maintained by avoiding racemization during acylation, using mild bases like n-BuLi or Et₃N .

What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question
Methodological Answer:

  • ¹H/¹³C NMR : Assign chemical shifts to confirm regioselectivity in alkylation or acylation reactions. For example, α-alkylation products show distinct shifts for thiazolidine protons .
  • HRMS (+ESI) : Validate molecular weights (e.g., 384.1450 for alkylated derivatives) .
  • IR spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and monitor tautomerism .

How does this compound facilitate stereoselective carbon-carbon bond formation?

Advanced Research Question
Methodological Answer:
The compound acts as a chiral auxiliary in asymmetric aldol reactions:

  • Nickel(II) catalysis : Enables enantioselective alkylation with trimethylaluminum, achieving 97:3 enantiomeric ratio (er) via transition-state modeling of π-facial selectivity .
  • Steric control : Bulky substituents (e.g., isopropyl groups) direct nucleophilic attack to specific sites, as shown in aldol additions to α,β-unsaturated aldehydes .

What experimental and computational approaches are used to study thione-thiol tautomerism in this compound?

Advanced Research Question
Methodological Answer:

  • Solid-state NMR/IR : Confirm thione tautomer dominance in crystals, aligning with X-ray data .
  • Solution NMR (variable temperature) : Quantify equilibrium in solvents like DMSO or CDCl₃. DFT calculations (e.g., B3LYP/6-311+G**) predict tautomer stability .

How are thermodynamic properties like enthalpy of formation determined for 1,3-thiazolidine-2-thiones?

Advanced Research Question
Methodological Answer:

  • Rotary bomb calorimetry : Measures combustion enthalpies. For 1,3-thiazolidine-2-thione, experimental ΔH°f (gas) = 97.1 ± 4.0 kJ·mol⁻¹ .
  • Knudsen effusion : Determines sublimation enthalpies. G3 quantum calculations validate experimental data within ±4 kJ·mol⁻¹ .

What computational methods model the reactivity of this compound in catalytic systems?

Advanced Research Question
Methodological Answer:

  • DFT (M06-2X/def2-TZVP) : Analyzes transition states in nickel-catalyzed reactions, predicting Gibbs free energies (<1 kcal·mol⁻¹ differences) to rationalize enantioselectivity .
  • Molecular docking : Evaluates interactions with biological targets (e.g., kinases) for derivatives like thiazolidin-4-ones .

How is stereochemical control achieved in α-alkylation reactions using this compound?

Advanced Research Question
Methodological Answer:

  • Chiral Lewis acids : Nickel(II)-BINAP complexes induce facial selectivity, with 70–72% yields and high er (98:2) .
  • Solvent effects : Dichloromethane stabilizes ionic intermediates, favoring syn or anti adducts based on electrophile orientation .

What safety protocols are recommended for handling this compound in the lab?

Basic Research Question
Methodological Answer:

  • PPE : Use EN 374-certified gloves and flame-retardant suits to prevent skin contact .
  • Ventilation : Ensure fume hoods for reactions releasing volatile byproducts (e.g., CS₂) .
  • Toxicity data : Note that acute toxicity studies are unavailable; assume hazard and minimize exposure .

How does regioselectivity manifest in reactions involving the ambident anion of this compound?

Advanced Research Question
Methodological Answer:

  • Hard-soft acid-base (HSAB) principle : Soft electrophiles (e.g., alkyl halides) favor S-alkylation , while hard electrophiles (e.g., acyl chlorides) target N-acylation .
  • X-ray crystallography : Confirms product structures, such as thioethers vs. amides .

What crystallographic insights exist for polymorphic forms of 1,3-thiazolidine-2-thiones?

Advanced Research Question
Methodological Answer:

  • X-ray powder diffraction : Identifies monoclinic and triclinic polymorphs. Isostructural analysis compares packing motifs with 1,3-oxazolidine-2-thiones .
  • Thermal analysis : Correlates polymorphism with sublimation enthalpy differences (~5 kJ·mol⁻¹ between forms) .

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